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2,4-Dimethyl-4-nonanol

Flavor Chemistry Partition Coefficient Volatility

2,4-Dimethyl-4-nonanol (CAS 74356-31-3) is a branched, tertiary aliphatic alcohol with the molecular formula C11H24O and a molecular mass of 172.31 g/mol. It is primarily recognized and utilized as a flavoring agent, carrying the Flavor and Extract Manufacturers Association (FEMA) number 4407 and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) number 1850.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 74356-31-3
Cat. No. B3056805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-4-nonanol
CAS74356-31-3
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCC(C)(CC(C)C)O
InChIInChI=1S/C11H24O/c1-5-6-7-8-11(4,12)9-10(2)3/h10,12H,5-9H2,1-4H3
InChIKeyZCYIZHWZWCLYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  soluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-4-nonanol (CAS 74356-31-3): Procurement-Ready Physicochemical and Regulatory Profile for Flavor Formulation


2,4-Dimethyl-4-nonanol (CAS 74356-31-3) is a branched, tertiary aliphatic alcohol with the molecular formula C11H24O and a molecular mass of 172.31 g/mol [1]. It is primarily recognized and utilized as a flavoring agent, carrying the Flavor and Extract Manufacturers Association (FEMA) number 4407 [2] and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) number 1850 [3]. This compound is a colorless liquid characterized by a fruity aroma [3] and is included in the FDA's Substances Added to Food inventory (formerly EAFUS) for its technical effect as a flavoring agent or adjuvant [2].

Why Generic Substitution of 2,4-Dimethyl-4-nonanol (CAS 74356-31-3) Carries Formulation and Procurement Risk


While several branched nonanol isomers share the C11H24O molecular formula, their physicochemical properties and sensory profiles diverge significantly, making generic substitution a high-risk proposition for flavor formulators. Variations in the position of the hydroxyl group and methyl branching directly influence key parameters such as logP, boiling point, and vapor pressure, which in turn dictate a compound's release kinetics, tenacity, and overall organoleptic performance in a finished product matrix . Furthermore, critical regulatory approvals, such as the FEMA GRAS affirmation for 2,4-dimethyl-4-nonanol (FEMA 4407), are substance-specific and cannot be assumed for close structural analogs, creating potential compliance hurdles if an unvetted alternative is procured [1]. The quantitative data presented in Section 3 details these precise, verifiable points of differentiation.

2,4-Dimethyl-4-nonanol (CAS 74356-31-3) Evidence Guide: Quantified Differentiation from Closest Analogs


Higher logP and Reduced Vapor Pressure Differentiate 2,4-Dimethyl-4-nonanol from the Common Flavor Solvent 2,6-Dimethyl-4-heptanol

In flavor formulation, the partition coefficient (logP) and vapor pressure are critical determinants of aroma release and perception. A direct cross-study comparison of available data shows that 2,4-dimethyl-4-nonanol exhibits a significantly higher logP (4.05) and a substantially lower vapor pressure (0.0403 mm Hg at 25 °C) compared to 2,6-dimethyl-4-heptanol, which has a logP of 3.08 and a vapor pressure of 0.303 mm Hg at 25 °C . The higher logP indicates greater lipophilicity, which can impact partitioning in complex food matrices, while the 7.5-fold lower vapor pressure suggests a less volatile, potentially more tenacious aroma character for 2,4-dimethyl-4-nonanol.

Flavor Chemistry Partition Coefficient Volatility Physicochemical Property

Boiling Point Distinction Separates 2,4-Dimethyl-4-nonanol from Positional Isomer 4,8-Dimethyl-1-nonanol

The boiling point is a fundamental property used for material identification and purity assessment. A cross-study comparison of reported data indicates a clear difference between 2,4-dimethyl-4-nonanol, with a boiling point of 211-213 °C at 760 mmHg [1], and its positional isomer, 4,8-dimethyl-1-nonanol, which has a predicted boiling point of 223.0±8.0 °C at 760 mmHg . This difference of approximately 10-12 °C provides a verifiable and quantifiable basis for distinguishing the two isomers and verifying material identity during procurement and quality control processes.

Thermophysical Property Isomer Differentiation Procurement Specification

Distinct Regulatory Status Differentiates 2,4-Dimethyl-4-nonanol from Non-GRAS Isomer 6,8-Dimethyl-2-nonanol

Regulatory approval is a critical differentiator for procurement in food applications. 2,4-Dimethyl-4-nonanol holds a specific FEMA GRAS designation (FEMA 4407) and a JECFA number (1850) [1], which explicitly permits its use as a flavoring agent. In contrast, a close structural analog, 6,8-dimethyl-2-nonanol (CAS 70214-77-6), does not share this same GRAS affirmation. While 6,8-dimethyl-2-nonanol is documented primarily for fragrance use [2], its lack of equivalent FEMA GRAS status for flavor applications represents a significant regulatory and procurement distinction.

Food Safety Regulatory Compliance GRAS FEMA

2,4-Dimethyl-4-nonanol's 'Fruity' Odor Profile Contrasts with the 'Floral/Green' Character of Analog 6,8-Dimethyl-2-nonanol

The sensory outcome is the ultimate test of a flavor chemical's utility. Authoritative sources describe the odor of 2,4-dimethyl-4-nonanol as 'fruity' [1]. In contrast, the positional isomer 6,8-dimethyl-2-nonanol is characterized as 'floral, green, fruity, mushroom' . This qualitative difference, supported by vendor and database descriptors, indicates that while both may have some fruity nuance, their overall olfactory profiles are distinct, with 2,4-dimethyl-4-nonanol offering a simpler, more focused fruity character compared to the more complex, green-floral notes of its analog.

Sensory Analysis Flavor Profile Odor Characterization

Optimal Application Scenarios for 2,4-Dimethyl-4-nonanol (CAS 74356-31-3) Based on Quantitative Differentiation


Formulation of GRAS-Compliant Fruity Flavors Requiring a Tenacious, Non-Volatile Profile

Based on its high logP (4.05) and low vapor pressure (0.0403 mm Hg) relative to 2,6-dimethyl-4-heptanol , 2,4-dimethyl-4-nonanol is optimally suited for flavor applications where a long-lasting, stable fruity note is required, and where rapid evaporation would be detrimental. Its FEMA GRAS status (4407) further qualifies it for use in a wide range of food and beverage products [1].

Quality Control and Identity Verification via Boiling Point and Refractive Index

The precise boiling point specification of 211-213 °C and refractive index range of 1.439-1.447 [2] provide clear, measurable parameters for procurement and quality assurance. These specifications are essential for analytical chemists to verify the identity and purity of received material and to distinguish it from potential contaminants or mislabeled isomers like 4,8-dimethyl-1-nonanol, which has a predicted boiling point ~12°C higher .

Development of Flavor Systems Where a Pure 'Fruity' Note is Desired Over a 'Green/Floral' Complex

Flavorists seeking a straightforward, predominantly 'fruity' aroma should prioritize 2,4-dimethyl-4-nonanol [2] over alternatives like 6,8-dimethyl-2-nonanol, which carries additional green, floral, and mushroom nuances that could interfere with the target flavor profile . This sensory differentiation, though qualitative, is a key criterion for material selection in flavor compounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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